3-chloro-5-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole
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Overview
Description
Compounds with a trifluoromethyl group (-CF3) are a subclass of the organofluorines. The trifluoromethyl group is a functional group that has the formula -CF3 . Some common examples are trifluoromethane H– CF3, 1,1,1-trifluoroethane H3C – CF3, and hexafluoroacetone F3C –CO– CF3 .
Synthesis Analysis
Various methods exist to introduce trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride / antimony pentachloride .Molecular Structure Analysis
The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For trifluoromethyl-substituted compounds, properties such as boiling point, density, and flash point can vary .Scientific Research Applications
Corrosion Inhibition
Triazole derivatives have been extensively studied for their corrosion inhibition properties. For example, a study on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated its efficacy as a corrosion inhibitor for mild steel in acidic media. The study revealed that this triazole derivative provided inhibition efficiencies up to 99% in hydrochloric acid and 80% in sulfuric acid, attributed to its adsorption following Langmuir's adsorption isotherm (Lagrenée et al., 2002). This suggests that similar compounds, including 3-chloro-5-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole, could exhibit significant corrosion inhibitory effects due to their structural similarities.
Materials Science and Supramolecular Chemistry
In materials science, 1,2,3-triazoles, closely related to the specified compound, are known for their unique supramolecular interactions. These interactions enable a wide range of applications in supramolecular and coordination chemistry. The nitrogen-rich triazole ring facilitates complexation with anions through hydrogen and halogen bonding, making these compounds valuable in the development of new materials and chemical sensors (Schulze & Schubert, 2014).
Organic Synthesis and Fluorescent Materials
Triazole derivatives have also found applications in organic synthesis and as fluorescent materials. For instance, novel synthesis routes utilizing triazole derivatives have led to the creation of compounds with promising fluorescent properties. One study highlighted the synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers, showcasing their potential in developing new fluorescent probes and materials (Kamalraj et al., 2008).
Safety and Hazards
Future Directions
The future directions in the field of trifluoromethyl-substituted compounds are vast. They are often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Properties
IUPAC Name |
3-chloro-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF3N3/c5-3-9-2(10-11-3)1-4(6,7)8/h1H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJIQUPBRNUUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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